Enhanced Hydrogen‑Bond Donor Capacity Relative to Azetidine-1-Carboximidamide
3-Hydroxyazetidine-1-carboximidamide carries an additional hydroxyl group, increasing the hydrogen‑bond donor count from 2 (azetidine-1-carboximidamide hydrochloride) to 3 [1][2]. This single‑atom modification elevates the topological polar surface area by 20 Ų (73 vs. 53 Ų), directly influencing passive permeability and aqueous solubility [1][2].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 3; TPSA = 73 Ų |
| Comparator Or Baseline | Azetidine-1-carboximidamide hydrochloride: HBD = 2; TPSA = 53 Ų |
| Quantified Difference | HBD increase = +1 (50% relative increase); TPSA increase = +20 Ų (38% relative increase) |
| Conditions | Computed from SMILES using Chemaxon software; data as reported on Chemspace vendor entry |
Why This Matters
A higher HBD count and TPSA correlate with stronger engagement of hydrogen‑bonding residues in a target pocket and with reduced passive membrane permeability, both factors that directly guide medicinal chemistry prioritisation.
- [1] Chemspace. 3-Hydroxyazetidine-1-carboximidamide. CSMB00015472282. https://chem-space.com/CSMB00015472282-5E499C (accessed 28 Apr 2026). View Source
- [2] Chemspace. Azetidine-1-carboximidamide hydrochloride. CSSB00015205063. https://chem-space.com/CSSB00015205063-257DD0 (accessed 28 Apr 2026). View Source
